molecular formula C15H16N2O2S2 B6509361 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide CAS No. 895467-45-5

2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide

Cat. No. B6509361
CAS RN: 895467-45-5
M. Wt: 320.4 g/mol
InChI Key: GXYUMOHGXORSAJ-UHFFFAOYSA-N
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Description

The compound “2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as sulfonamides . Sulfonamides are a useful group of compounds with extensive applications in medicinal and synthetic chemistry, being a major building block for many therapeutic molecules .


Synthesis Analysis

The synthesis of similar compounds often involves the use of indirect methods that avoid contamination of the product, eliminating the need for purification . For instance, the synthesis of a novel sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA), was reported from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . For instance, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and have been the subject of extensive research . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods . For instance, the molecular mass of a similar compound, thiophene, is 84.14 g/mol, its density is 1.051 g/ml, and it has a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-10-2-4-11(5-3-10)20-9-7-13(18)17-15-12(14(16)19)6-8-21-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYUMOHGXORSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(p-Tolylthio)propanamido)thiophene-3-carboxamide

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